N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide
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Description
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Three-Component Reaction and Polymeric Coordination Complexes Formation A study by Klimova et al. (2013) explored the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, resulting in the formation of mixtures of pyrimidine and piperidone derivatives alongside polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This work, conducted at 80–82 °C in a water–alcohol medium with K2CO3, showcases the intricate interactions and potential for creating novel compounds through multi-component reactions, providing insights into the synthesis of complex molecular structures involving pyrimidine and piperidone derivatives (Klimova et al., 2013).
Synthesis of Piperidine Analogues with Anti-Angiogenic and DNA Cleavage Activities Vinaya Kambappa et al. (2017) synthesized a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, investigating their anti-angiogenic properties using the chick chorioallantoic membrane (CAM) model and their DNA cleavage activities. These piperidine analogues demonstrated significant potential in blocking blood vessel formation and exhibiting varied DNA binding/cleavage effects, pointing towards their utility in anticancer strategies through both anti-angiogenic and cytotoxic mechanisms (Vinaya Kambappa et al., 2017).
Antimicrobial and Antitumor Activities
Pyrimidine Derivatives as Antimicrobial Agents Hossan et al. (2012) embarked on synthesizing a range of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, starting from citrazinic acid. Their work led to the development of compounds displaying potent antibacterial and antifungal activities, highlighting the potential of pyrimidine derivatives in combating microbial resistance and offering new avenues for therapeutic intervention (Hossan et al., 2012).
Antitumor Potential of Thieno[3,2-d]pyrimidine Derivatives The research by Hafez and El-Gazzar (2017) focused on synthesizing new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, examining their antitumor efficacy. Their findings revealed that the majority of these newly synthesized compounds exhibited significant anticancer activity, with some demonstrating potency comparable to doxorubicin against various human cancer cell lines. This study underscores the therapeutic promise of thieno[3,2-d]pyrimidine derivatives in oncology, offering insights into their mechanism of action and potential as antitumor agents (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-8-14(21)19-16(17-11)20-5-2-13(3-6-20)18-15(22)9-12-4-7-23-10-12/h4,7-8,10,13H,2-3,5-6,9H2,1H3,(H,18,22)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAZTXSHQMZLLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.